2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
Overview
Description
2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H4N2OS and its molecular weight is 176.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Importance
The synthesis and biological significance of 2-(thio)ureabenzothiazoles, which are closely related to 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, have been extensively reviewed. These compounds exhibit a broad spectrum of biological activities, making them of great importance in medicinal chemistry. Their synthetic methodologies highlight recent approaches to afford compounds with various substituents, demonstrating their relevance in the design and synthesis of potential therapeutic agents (Rosales-Hernández et al., 2022).
Biological and Pharmacological Properties
The pharmacological applications of benzothiazole and its derivatives, including those structurally similar to this compound, are numerous. These compounds have been identified for their antimicrobial, analgesic, anti-inflammatory, and antitumor activities, among others. Such properties suggest their potential as scaffolds for developing new therapeutic agents, underscoring the importance of their structural features in medicinal chemistry (Sumit et al., 2020).
Potential as Antimicrobial Scaffolds
Benzoxazinoids, which share a structural resemblance with this compound, have been studied for their antimicrobial activity. These compounds, found in cereals and other plants, exhibit properties that could be leveraged for designing new antimicrobial agents. Their study in the context of wholegrain consumption also highlights the potential health benefits associated with their intake, suggesting a promising avenue for the development of functional food ingredients with health-protecting properties (Adhikari et al., 2015).
Advances in Synthetic Methods
The advancement in synthetic methods, particularly microwave-assisted synthesis, has been notable in the field of benzoxazoles and related compounds. Such techniques offer efficient and speedy generation of these compounds, which are pivotal in drug discovery and development. This highlights the ongoing efforts to explore and optimize the synthesis of biologically active benzoxazoles, potentially leading to new therapeutic leads for various diseases (Seth et al., 2018).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H318;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause serious eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
The mode of action, biochemical pathways affected, and the result of action would depend on the specific biological targets of the compound. These could include enzymes, receptors, or other proteins within a cell. The compound could act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular function .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as the compound’s solubility, stability, and permeability. These properties influence how the compound is absorbed into the body, distributed to different tissues, metabolized by enzymes, and excreted .
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(12)11-7/h1-3H,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWNMCPXXCRAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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